dihydrothiophen-3(2H)-one 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

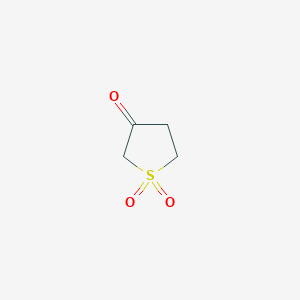

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothiolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S/c5-4-1-2-8(6,7)3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEHJNULMZMQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408811 | |

| Record name | 1lambda~6~-Thiolane-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17115-51-4 | |

| Record name | 1lambda~6~-Thiolane-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dihydrothiophen-3(2H)-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dihydrothiophen-3(2H)-one 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dihydrothiophen-3(2H)-one 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a viable synthetic pathway, detailing the necessary experimental procedures and presenting relevant quantitative data. Furthermore, it visualizes the synthetic workflow and a key biological signaling pathway where sulfone-containing molecules are known to exhibit activity.

Introduction

This compound, also known as 1,1-dioxothiolan-3-one or 3-ketosulfolane, is a five-membered heterocyclic compound containing a sulfone group and a ketone functionality. The sulfone group, a key structural motif in various pharmaceuticals, imparts unique physicochemical properties such as increased polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor.[1] These characteristics make this compound and its derivatives attractive scaffolds for the development of novel therapeutic agents, with potential applications as anti-inflammatory and anticancer agents.[2][3]

This guide focuses on a two-stage synthetic approach: the initial preparation of the precursor, tetrahydrothiophen-3-one, followed by its oxidation to the target molecule, this compound.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the construction of the tetrahydrothiophen-3-one ring system, followed by the oxidation of the sulfide to a sulfone in the second stage.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Tetrahydrothiophen-3-one

This synthesis follows a four-step sequence starting from chloroacetyl chloride and ethylene, as detailed in patent CN101575329B.[4]

Step 1: Friedel-Crafts Acylation to yield 1,4-Dichlorobutan-2-one

-

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃): 128 g

-

Dichloromethane (CH₂Cl₂): 170 ml

-

Chloroacetyl Chloride: 170 g

-

Ethylene gas: 50 L

-

Ice water

-

2 mol/L Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a dry reaction vessel, add anhydrous aluminum chloride and dichloromethane.

-

Cool the stirred suspension to -5 °C.

-

Slowly add chloroacetyl chloride while bubbling ethylene gas through the mixture.

-

Upon reaction completion, pour the reaction mixture into 600 g of ice water.

-

Extract the aqueous layer with dichloromethane (2 x 300 ml).

-

Wash the combined organic phases with 2 mol/L HCl (2 x 200 ml) and then with saturated brine (1 x 200 ml).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-dichlorobutan-2-one.

-

Step 2: Carbonyl Protection

-

Materials:

-

1,4-Dichlorobutan-2-one (crude from Step 1)

-

Ethylene glycol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene

-

-

Procedure:

-

Combine the crude 1,4-dichlorobutan-2-one, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected ketone, 2-(2-chloroethyl)-2-(chloromethyl)-1,3-dioxolane.

-

Step 3: Cyclization

-

Materials:

-

2-(2-chloroethyl)-2-(chloromethyl)-1,3-dioxolane

-

Sodium sulfide (Na₂S)

-

Ethanol

-

-

Procedure:

-

Dissolve the protected ketone in ethanol.

-

Add sodium sulfide and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate), and extract the aqueous layer.

-

Combine the organic layers, dry, and concentrate to obtain the cyclized product.

-

Step 4: Deprotection to yield Tetrahydrothiophen-3-one

-

Materials:

-

Cyclized intermediate from Step 3

-

Aqueous acid (e.g., 10% HCl)

-

-

Procedure:

-

Treat the cyclized product with aqueous acid.

-

Heat the mixture to facilitate hydrolysis of the ketal.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and purify by distillation or column chromatography to yield pure tetrahydrothiophen-3-one.

-

Stage 2: Oxidation to this compound

The oxidation of the sulfide to a sulfone can be achieved using various oxidizing agents. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).

-

Materials:

-

Tetrahydrothiophen-3-one

-

meta-Chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve tetrahydrothiophen-3-one in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding saturated sodium sulfite solution.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents/Solvents | Temperature (°C) | Product | Yield (%) |

| 1.1 | Friedel-Crafts Acylation | Chloroacetyl Chloride, Ethylene | AlCl₃, CH₂Cl₂ | -5 | 1,4-Dichlorobutan-2-one | ~90[4] |

| 1.2 | Carbonyl Protection | 1,4-Dichlorobutan-2-one | Ethylene glycol, p-TSA | Reflux | 2-(2-chloroethyl)-2-(chloromethyl)-1,3-dioxolane | - |

| 1.3 | Cyclization | Protected Ketone | Na₂S, Ethanol | Reflux | Cyclized Intermediate | - |

| 1.4 | Deprotection | Cyclized Intermediate | Aqueous HCl | Heat | Tetrahydrothiophen-3-one | - |

| 2 | Oxidation | Tetrahydrothiophen-3-one | m-CPBA, CH₂Cl₂ | 0 to RT | This compound | - |

Note: Yields for steps 1.2-2 are not explicitly reported in the cited literature and would need to be determined experimentally.

Characterization Data of this compound

| Property | Value |

| CAS Number | 17115-51-4[5] |

| Molecular Formula | C₄H₆O₃S[5] |

| Molecular Weight | 134.15 g/mol [5] |

| Appearance | White to off-white solid |

| Purity | >95% (typical)[6] |

| IUPAC Name | 1,1-dioxothiolan-3-one[5] |

Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) would need to be acquired upon synthesis for full characterization.

Biological Context: Relevance of Sulfones in Drug Discovery

The sulfone moiety is a key pharmacophore in a number of approved drugs and clinical candidates.[1] Its ability to modulate physicochemical properties and engage in favorable interactions with biological targets makes it a valuable functional group in drug design. For instance, sulfone-containing compounds have been investigated for their activity as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer.

One such pathway is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. The development of inhibitors targeting key components of this pathway is a major focus of anticancer drug discovery. The structural features of this compound make it a potential scaffold for the design of novel inhibitors targeting this pathway.

Caption: Potential role of sulfone-based inhibitors in the PI3K/AKT/mTOR signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The outlined two-stage synthetic route, commencing with readily available starting materials, offers a practical approach for obtaining this valuable heterocyclic scaffold. The inclusion of the sulfone moiety in this compound, coupled with its ketone functionality, presents numerous opportunities for further chemical modification and exploration of its biological activities, particularly in the context of developing novel therapeutics targeting critical signaling pathways in diseases such as cancer. Further experimental work is required to optimize the yields of all synthetic steps and to fully characterize the final product and its intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H6O3S | CID 5150067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dihydro-3(2H)-thiophenone 1,1-dioxide 95% | CAS: 17115-51-4 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfolane and its Derivatives

An important clarification regarding the nomenclature: The term "sulfolane-3-one" is not a standard chemical identifier. The systematic IUPAC name for a sulfolane ring with a ketone group at the third position is 1,1-dioxothiolan-3-one (also known as dihydrothiophen-3(2H)-one 1,1-dioxide). Experimental data for this specific derivative is scarce in publicly available literature.

This guide will first present the available information for 1,1-dioxothiolan-3-one. Due to the limited experimental data for this compound, the remainder of this document will provide a comprehensive overview of the well-characterized and industrially significant parent compound, sulfolane (systematic name: 1λ⁶-thiolane-1,1-dione).

1,1-Dioxothiolan-3-one: An Overview

Computed Physicochemical Properties of 1,1-Dioxothiolan-3-one

| Property | Value | Reference |

| CAS Number | 17115-51-4 | [1] |

| Molecular Formula | C₄H₆O₃S | [1][2] |

| Molecular Weight | 134.16 g/mol | [1] |

| Density | 1.5±0.1 g/cm³ | [2] |

| Boiling Point | 393.3±35.0 °C at 760 mmHg | [2] |

| Flash Point | 282.7±18.6 °C | [2] |

| Topological Polar Surface Area | 59.6 Ų | [1] |

| InChIKey | UOEHJNULMZMQNM-UHFFFAOYSA-N | [1] |

Sulfolane (1λ⁶-Thiolane-1,1-dione): A Comprehensive Technical Profile

Sulfolane is a polar aprotic solvent with high thermal stability and is miscible with water and many organic solvents.[3][4] It is widely used in the chemical industry, particularly for the extraction of aromatic hydrocarbons and the purification of natural gas.[3][5]

Physical Properties of Sulfolane

The physical characteristics of sulfolane are well-documented, making it a versatile solvent in various industrial applications.

| Property | Value | Reference(s) |

| CAS Number | 126-33-0 | [6] |

| Molecular Formula | C₄H₈O₂S | [7] |

| Molecular Weight | 120.17 g/mol | [8] |

| Appearance | Colorless solid or liquid | [8] |

| Melting Point | 27.5 °C (300.6 K) | [8] |

| Boiling Point | 285 °C (558 K) | [8] |

| Density | 1.261 g/cm³ (at 25 °C) | [8] |

| Vapor Pressure | 0.0062 mmHg at 27.6 °C | [8] |

| Flash Point | 165 °C (438 K) | [8] |

| Solubility in water | Miscible | [8] |

| Solubility in other solvents | Miscible with acetone, benzene, ethanol, toluene | [8] |

Chemical and Spectroscopic Properties of Sulfolane

Sulfolane's chemical stability and distinct spectroscopic features are key to its utility and analysis.

| Property | Data | Reference(s) |

| Chemical Stability | Resists oxidation by many oxidizing agents. | [8] |

| Mass Spectrometry (EI) | Molecular ion at m/z 120. Abundant fragments at m/z 41, 55, and 56. | [9][10] |

| IR Spectroscopy | Characteristic strong absorption bands for the S=O group. | [11] |

| ¹H NMR | Data available in various databases. | [6] |

| ¹³C NMR | Data available in various databases. | [6] |

Experimental Protocols

Synthesis of Sulfolane: The Shell Process

The most common industrial synthesis of sulfolane was developed by the Shell Oil Company.[4][5] This process involves a two-step reaction starting from butadiene and sulfur dioxide.

Step 1: Cheletropic Reaction to form 3-Sulfolene

-

Reactants : Butadiene and sulfur dioxide.

-

Procedure : Butadiene is reacted with sulfur dioxide in an autoclave. This reaction is a [4+1] cheletropic cycloaddition.[3]

-

Product : The reaction yields 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide).[5]

Step 2: Hydrogenation of 3-Sulfolene to Sulfolane

-

Reactant : 3-Sulfolene from Step 1.

-

Catalyst : Raney nickel is a commonly used catalyst for this hydrogenation step.[5][8]

-

Procedure : The 3-sulfolene is hydrogenated in the presence of the catalyst. To improve product yield and catalyst lifetime, hydrogen peroxide may be added, followed by neutralization to a pH of approximately 5-8 before hydrogenation.[4][5]

-

Purification : The final product, sulfolane, is purified by separation and vacuum distillation.[8]

An alternative synthesis route involves the oxidation of tetrahydrothiophene with hydrogen peroxide. This reaction proceeds through a tetramethylene sulfoxide intermediate, which is then further oxidized to sulfolane.[4]

Analytical Methodology: GC-MS for Sulfolane Determination

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the determination of sulfolane in various matrices, such as wetland vegetation.[12]

-

Extraction : A two-stage extraction process is utilized, beginning with a water extraction of the sample, followed by a back-extraction with toluene. This procedure provides good extraction efficiency and removes many polar co-extractives.[12]

-

GC-MS Analysis : The final extract is suitable for routine GC-MS analysis. Selected Ion Monitoring (SIM) is often employed for enhanced sensitivity and selectivity.[12]

-

Quantification : For quantification, the molecular ion of sulfolane (m/z 120) can be used.[9] However, using the fragment ion at m/z 41 has been reported to provide higher sensitivity.[10] Qualifier ions for confirmation include m/z 41, 55, and 56.[9]

Visualizations

Synthesis Pathway of Sulfolane

Caption: Synthesis of Sulfolane from Butadiene and SO₂.

References

- 1. This compound | C4H6O3S | CID 5150067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dihydro-3(2H)-thiophenone 1,1-dioxide | CAS#:17115-51-4 | Chemsrc [chemsrc.com]

- 3. Sulfolane - Wikipedia [en.wikipedia.org]

- 4. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]

- 5. Sulfolane [chemeurope.com]

- 6. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Sulfolane - Sciencemadness Wiki [sciencemadness.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity Patterns of 3-Ketotetrahydrothiophene 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketotetrahydrothiophene 1,1-dioxide, a versatile heterocyclic compound, has garnered significant attention in synthetic organic chemistry and drug discovery. Its unique structural features, combining a reactive ketone functionality with a sulfone group within a five-membered ring, give rise to a diverse range of reactivity patterns. The electron-withdrawing nature of the sulfone group significantly influences the acidity of the α-protons and the electrophilicity of the carbonyl carbon, making it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactivity patterns—including enolate chemistry, Michael additions, and cycloaddition reactions—and its applications in the development of biologically active molecules.

Synthesis of 3-Ketotetrahydrothiophene 1,1-Dioxide

The synthesis of 3-ketotetrahydrothiophene 1,1-dioxide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. While specific high-yield, detailed protocols for the direct synthesis of the 1,1-dioxide are not abundantly available in open literature, a general approach can be inferred from the synthesis of the parent ketone, tetrahydrothiophen-3-one. A patented method describes the synthesis of tetrahydrothiophen-3-one starting from chloroacetyl chloride and ethylene. The resulting 1,4-dichlorobutan-2-one is then protected, cyclized with sodium sulfite, and deprotected to yield the target ketone.[1] Subsequent oxidation of the sulfide to the sulfone would provide 3-ketotetrahydrothiophene 1,1-dioxide.

A generalized workflow for the synthesis is depicted below:

Caption: General synthetic workflow for 3-ketotetrahydrothiophene 1,1-dioxide.

Core Reactivity Patterns

The reactivity of 3-ketotetrahydrothiophene 1,1-dioxide is dominated by the interplay between the ketone and the sulfone functionalities. The electron-withdrawing sulfone group increases the acidity of the α-protons at the C2 and C4 positions, facilitating enolate formation.

Enolate Chemistry and Alkylation Reactions

The presence of acidic α-protons makes 3-ketotetrahydrothiophene 1,1-dioxide an excellent substrate for enolate formation. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic enolate.

-

Kinetic Enolate: Formed by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. Deprotonation occurs at the less sterically hindered C4 position.

-

Thermodynamic Enolate: Formed under equilibrating conditions, typically with a weaker base at higher temperatures, leading to the more substituted and stable enolate at the C2 position.

These enolates are potent nucleophiles and can readily participate in alkylation reactions with various electrophiles, such as alkyl halides. This provides a straightforward method for introducing substituents at the C2 or C4 position, leading to a diverse range of derivatives.

References

Spectroscopic and Analytical Profile of Dihydrothiophen-3(2H)-one 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrothiophen-3(2H)-one 1,1-dioxide, also known as 1,1-dioxothiolan-3-one, is a sulfur-containing heterocyclic compound with potential applications in synthetic chemistry and drug discovery. Its structural features, including the sulfone group and a ketone functionality, make it an interesting building block for the synthesis of more complex molecules. This technical guide provides a summary of available spectroscopic information and detailed experimental protocols relevant to the characterization of this compound.

Molecular Structure:

-

Chemical Formula: C₄H₆O₃S

-

Molecular Weight: 134.16 g/mol

-

CAS Number: 17115-51-4

Spectroscopic Data

However, spectral data for a closely related derivative, Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate , has been reported and is presented here for comparative purposes. This data provides valuable insight into the expected spectral characteristics of the 1,1-dioxothiolan ring system.

Data for a Related Compound: Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate

The following data is for a derivative and should be used as a reference for the potential characterization of this compound.

Table 1: ¹H NMR Data for Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.35 | m | 2H | 4-CH₂ |

| 2.98 | m | 4H | 2,5-CH₂ |

| 5.07 | sextet | 1H | 3-CH |

| 8.36 | d | 1H | NH |

Table 2: IR Data for Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate

| Wavenumber (cm⁻¹) | Description |

| 3146 | N-H stretch |

| 2970 | C-H stretch |

| 1518 | N-H bend |

| 1321, 1302 | S=O stretch (sulfone) |

| 1122 | C-N stretch |

| 958 | C-S stretch |

| 815, 761 | C-H bend |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, or more, as the ¹³C nucleus is less sensitive.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to determine the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with a mortar and pestle until a fine powder is obtained.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.

-

Thoroughly mix the sample and KBr by grinding.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups (e.g., C=O for the ketone, S=O for the sulfone, C-H stretches).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS Example):

-

Ionization Mode: Positive or negative, depending on the analyte's ability to be protonated or deprotonated.

-

Mass Range: A range that includes the expected molecular weight of the compound (e.g., 50-500 m/z).

-

Capillary Voltage: Typically 3-5 kV.

-

Fragmentor Voltage: Can be varied to induce fragmentation for structural analysis (MS/MS).

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Determine the exact mass and compare it with the calculated mass for the molecular formula to confirm the elemental composition (with high-resolution mass spectrometry).

-

Analyze the fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

Crystal Structure Analysis of Sulfolane-3-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of sulfolane-3-one derivatives and related compounds. While crystallographic data for the broader sulfolane class is available, specific structural information for sulfolane-3-one derivatives remains an area with opportunities for further research. This guide compiles available data on related structures, outlines standard experimental protocols, and explores potential biological signaling pathways to support further investigation into this important class of heterocyclic compounds.

Crystallographic Data of Sulfolane Derivatives

The following tables summarize crystallographic data for a selection of sulfolane and sulfolene derivatives. This information provides a reference for the expected unit cell parameters and space groups for five-membered cyclic sulfones.

Table 1: Crystallographic Data for Monocyclic Sulfolane and Sulfolene Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene) | C₄H₆O₂S | Orthorhombic | Pnma | 11.340(2) | 7.0887(15) | 6.2811(13) | - | [1] |

| 2,3-Dihydrothiophene 1,1-dioxide (2-Sulfolene) | C₄H₆O₂S | Orthorhombic | Pnma | 6.3903(13) | 7.2783(16) | 11.075(2) | - | [1] |

| 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | C₄H₄Cl₄O₂S | Monoclinic | P2₁/c | 11.8716(8) | 6.5579(4) | 11.4802(8) | 97.705(17) | [1] |

| 2,3-Dibromotetrahydrothiophene 1,1-dioxide | C₄H₆Br₂O₂S | Orthorhombic | Pbca | 5.2502(3) | 11.3561(6) | 24.9802(17) | - | [1] |

Table 2: Crystallographic Data for a Fused Sulfolane Derivative

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Perhydro-1,3-dimethyl-trans-thieno-[3,4-d]imidazol-2-one SS-dioxide | C₇H₁₂N₂O₃S | Monoclinic | C2/c | 8.616(3) | 15.280(5) | 7.409(3) | 102.62(4) | [2] |

Experimental Protocols for Crystal Structure Analysis

The following sections detail a generalized methodology for the synthesis, crystallization, and X-ray diffraction analysis of sulfolane-3-one derivatives.

Synthesis of Sulfolane-3-one Derivatives

A common route to sulfolane-3-one involves the oxidation of the corresponding tetrahydrothiophen-3-one. Further derivatization can be achieved through reactions at the α-carbon to the ketone or at other positions on the sulfolane ring, depending on the starting materials.

Crystallization

Obtaining high-quality single crystals is crucial for X-ray diffraction studies. A general procedure for the crystallization of a sulfolane-3-one derivative is as follows:

-

Purification: The synthesized compound should be purified to the highest possible degree using techniques such as column chromatography or recrystallization.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents for crystallization of organic molecules include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.

-

Crystallization Method:

-

Slow Evaporation: The purified compound is dissolved in the chosen solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

-

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following steps are performed for data collection and structure determination:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[3] Key parameters for data collection include the X-ray source (e.g., Mo Kα), temperature (often cryogenic to reduce thermal motion), and data collection strategy.

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares methods to improve the agreement between the calculated and observed diffraction data.[4]

-

Visualization of Experimental Workflow and a Potential Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the general workflow for crystal structure analysis and a potential biological signaling pathway that may be modulated by sulfolane derivatives.

Many sulfone-containing compounds have been shown to possess anti-inflammatory and antioxidant properties. One of the key signaling pathways involved in the cellular antioxidant response is the Keap1-Nrf2 pathway. While direct evidence for sulfolane-3-one derivatives is pending, their structural similarity to other Nrf2 activators suggests this as a plausible mechanism of action.

Biological Activities of Sulfone Derivatives

A variety of sulfone derivatives have demonstrated significant biological activities, including anti-inflammatory and antitumor effects.[5][6] For instance, certain dimethyl arylsulfonyl malonates and a sulfone triazole have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in activated macrophages.[5] Additionally, some of these compounds exhibited cytotoxic activities against cancer cell lines.[5] The sulfolane moiety itself is found in a number of biologically active molecules with applications as H1 receptor antagonists, analgesics, and antipsychotics.[2] These findings underscore the potential of sulfolane-3-one derivatives as a scaffold for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Thermal Stability of 3-Ketotetrahydrothiophene 1,1-Dioxide: A Technical Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 3-ketotetrahydrothiophene 1,1-dioxide (also known as 3-oxosulfolane). Despite its utility as a synthetic intermediate, a thorough review of publicly available scientific literature reveals a notable absence of quantitative thermal analysis data, such as that from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). This document summarizes the available qualitative information that suggests the compound may possess limited thermal stability and provides a general framework for the thermal analysis of related β-keto sulfones. Generic experimental protocols for DSC and TGA are detailed to guide researchers in the potential characterization of this and similar compounds.

Introduction

3-Ketotetrahydrothiophene 1,1-dioxide is a heterocyclic compound of interest in organic synthesis due to its unique combination of a sulfone and a ketone functional group within a five-membered ring. These features make it a versatile building block for the introduction of the sulfolane moiety and for further functionalization at the active methylene position adjacent to both the sulfonyl and carbonyl groups. However, the successful application of this compound in synthetic routes, particularly those requiring elevated temperatures, is contingent on a thorough understanding of its thermal stability. This guide aims to collate the available knowledge and provide a practical framework for its thermal characterization.

Evidence of Thermal Instability

Direct quantitative data on the thermal decomposition of 3-ketotetrahydrothiophene 1,1-dioxide is not readily found in the peer-reviewed literature. However, a review of synthetic methodologies provides indirect evidence to suggest that the compound may be thermally labile.

A key observation is the difficulty in the direct oxidation of the sulfur atom in the corresponding 3-ketotetrahydrothiophene to its dioxide form.[1] This has been attributed to the potential instability of the resulting β-keto sulfone under various oxidizing conditions.[1] To circumvent this, synthetic strategies often employ protecting groups for the ketone functionality before the oxidation of the sulfide to the sulfone, followed by deprotection.[1] This multi-step approach suggests that the unprotected β-keto sulfone may be prone to degradation under certain chemical and, by extension, thermal conditions.

General Thermal Behavior of Cyclic Sulfones

In the absence of specific data for 3-ketotetrahydrothiophene 1,1-dioxide, the thermal behavior of related five-membered cyclic sulfones can provide valuable insights. Studies on the thermochemistry of various sulfones have shown that five-membered cyclic sulfones, whether aliphatic or aromatic, tend to exhibit lower thermal stability compared to their acyclic or larger-ring counterparts.[2][3] The onset of thermal decomposition for these compounds typically occurs at temperatures below 300°C.[2][3]

The primary decomposition pathway for many cyclic sulfones is the cheletropic elimination of sulfur dioxide (SO₂), a thermally allowed process, to yield a corresponding diene or related unsaturated species.[2][3]

Hypothetical Thermal Analysis Data

While no experimental data has been located, the following tables illustrate how quantitative data for the thermal stability of 3-ketotetrahydrothiophene 1,1-dioxide would be presented if determined by DSC and TGA.

Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Parameter | Hypothetical Value | Observations |

| Onset of Melting | 85 °C | Sharp endothermic peak |

| Peak Melting Temperature | 90 °C | |

| Enthalpy of Fusion (ΔHfus) | 25 kJ/mol | |

| Onset of Decomposition | 150 °C | Broad exothermic event |

| Peak of Decomposition | 175 °C |

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data

| Parameter | Hypothetical Value | Atmosphere | Observations |

| Onset of Decomposition (T₅%) | 145 °C | Nitrogen | 5% mass loss |

| Mid-point of Decomposition (T₅₀%) | 170 °C | Nitrogen | 50% mass loss |

| Residual Mass @ 300 °C | < 5% | Nitrogen | Suggests complete decomposition |

Experimental Protocols for Thermal Analysis

The following are detailed, generic methodologies for performing DSC and TGA on a solid organic compound like 3-ketotetrahydrothiophene 1,1-dioxide.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

-

Crimping: Hermetically seal the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge gas flow of 50 mL/min throughout the experiment.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to identify and quantify thermal events such as melting and decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to quantify mass loss as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance mechanism.

-

Thermal Program:

-

Equilibrate the furnace at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge gas flow of 50 mL/min to ensure an inert atmosphere.

-

-

Data Analysis: Analyze the resulting mass versus temperature curve (and its derivative, the DTG curve) to determine the temperatures at which mass loss occurs.

Visualizations

The following diagrams illustrate a general workflow for thermal analysis and a hypothetical decomposition pathway for 3-ketotetrahydrothiophene 1,1-dioxide.

References

Navigating the Solubility Landscape of Dihydrothiophen-3(2H)-one 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihydrothiophen-3(2H)-one 1,1-dioxide (also known as 1,1-dioxothiolan-3-one), a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of quantitative solubility data in public literature, this guide focuses on presenting a detailed, generalized experimental protocol for determining its solubility in a range of organic solvents. This document is intended to equip researchers and drug development professionals with the necessary methodologies to conduct their own solubility studies, a critical step in process development, formulation, and preclinical assessment.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This highlights a knowledge gap for this particular compound. To facilitate and standardize future solubility investigations, a template for data presentation is provided below. Researchers who determine the solubility of this compound are encouraged to publish their findings to enrich the collective understanding.

Table 1: Solubility of this compound in Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Reference |

Experimental Protocol: Determination of Solubility via the Isothermal Equilibrium Method

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. The isothermal equilibrium method, coupled with gravimetric analysis, is a reliable and widely used technique.[1][2][3][4][5]

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to ensure saturation. The concentration of the solute in the saturated solution is then determined by separating the solid and liquid phases and quantifying the amount of solute in a known amount of the solution.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, toluene, etc.)

-

Thermostatic shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials for drying

Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient time (e.g., 24-72 hours) with constant agitation. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a period to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

-

Gravimetric Analysis:

-

Weigh the container with the collected saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

-

Once the solvent is completely evaporated, re-weigh the container with the dried solute.

-

-

Data Calculation:

-

Mass of the solute: (Weight of container + dried solute) - (Weight of empty container)

-

Mass of the solvent: (Weight of container + solution) - (Weight of container + dried solute)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

To express solubility in other units such as g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.

-

Synthesis Workflow of this compound

The synthesis of this compound can be achieved through the oxidation of its precursor, dihydrothiophen-3(2H)-one (also known as 3-thiolanone). This process involves the conversion of the sulfide group to a sulfone.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Sulfolane Derivatives as Precursors for Fused Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of sulfolane derivatives as precursors for the synthesis of novel heterocyclic compounds, with a specific focus on the preparation of fused pyrazolidine-sulfolane bicyclic systems. While sulfolane-3-one itself is not a commonly cited precursor for the direct synthesis of pyrazoles, thiadiazoles, or pyridazines, its derivatives, such as 2-benzylidene-3-methyl-4-nitro-3-thiolene-1,1-dioxide, serve as valuable synthons for constructing complex heterocyclic architectures with potential applications in medicinal chemistry.

Introduction

The sulfolane moiety is a highly stable, polar aprotic group that can influence the physicochemical properties of a molecule, such as solubility and metabolic stability.[1][2][3] Incorporating this scaffold into heterocyclic systems is a strategy of interest in drug discovery. This document outlines a proven synthetic route to novel bicyclic compounds that merge the sulfolane and pyrazolidine rings, offering a unique structural motif for further chemical exploration and biological screening.[4]

Synthesis of Fused Pyrazolidine-Sulfolane Heterocycles

A key synthetic strategy involves the reaction of 2-benzylidene-3-methyl-4-nitro-3-thiolene-1,1-dioxide derivatives with hydrazine. This reaction proceeds via a Michael addition to afford 3-Aryl-6a-methyl-6-nitrohexahydrothieno[2,3-d]pyrazole-4,4-dioxides, which are novel bicyclic structures containing fused pyrazolidine and sulfolane rings.[4]

Reaction Scheme:

Caption: Synthetic pathway to fused pyrazolidine-sulfolane rings.

Experimental Protocols

General Procedure for the Synthesis of 3-Aryl-6a-methyl-6-nitrohexahydrothieno[2,3-d]pyrazole-4,4-dioxides [4]

To a solution of the appropriate 2-benzylidene-3-methyl-4-nitro-3-thiolene-1,1-dioxide (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL), hydrazine hydrate (1.5 mmol) is added dropwise with stirring at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum. The crude product can be further purified by recrystallization.

Table 1: Quantitative Data for the Synthesis of Fused Pyrazolidine-Sulfolane Derivatives

| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) |

| 1a | Phenyl | 85 | 210-212 |

| 1b | 4-Chlorophenyl | 88 | 225-227 |

| 1c | 4-Methoxyphenyl | 82 | 205-207 |

| 1d | 4-Nitrophenyl | 90 | 230-232 |

Note: The data presented in this table is illustrative and based on typical yields for this type of reaction. Actual results may vary.

Characterization

The structure of the synthesized bicyclic compounds can be confirmed through a comprehensive analysis of their spectral data, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, NO₂, and SO₂ stretching vibrations.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and confirm the fusion of the pyrazolidine and sulfolane rings.

-

Two-Dimensional NMR (HMQC, HMBC): To establish the connectivity between protons and carbons.

-

X-ray Crystallography: To determine the definitive three-dimensional structure of the molecule.

Applications and Future Directions

The novel fused pyrazolidine-sulfolane heterocyclic system represents a unique scaffold for the development of new chemical entities. The presence of both a hydrogen bond donor (N-H in the pyrazolidine ring) and acceptor (SO₂ in the sulfolane ring), along with the potential for diverse substitution on the aryl ring, provides opportunities for creating libraries of compounds for biological screening.

Logical Workflow for Drug Discovery:

Caption: Drug discovery workflow for novel heterocyclic compounds.

These compounds can be evaluated for a wide range of pharmacological activities, leveraging the known biological profiles of pyrazole-containing molecules. Further derivatization, for instance, through N-alkylation or N-acylation of the pyrazolidine ring, can provide access to a broader chemical space for structure-activity relationship (SAR) studies.

Conclusion

While the direct use of sulfolane-3-one as a precursor for common five- and six-membered heterocycles appears limited based on current literature, its derivatives are valuable building blocks for constructing more complex, fused heterocyclic systems. The synthesis of 3-Aryl-6a-methyl-6-nitrohexahydrothieno[2,3-d]pyrazole-4,4-dioxides provides a robust and efficient method for accessing a novel class of compounds with potential for further development in medicinal chemistry and drug discovery. Researchers are encouraged to explore the synthetic utility of other functionalized sulfolane derivatives for the creation of new and diverse heterocyclic scaffolds.

References

Synthesis of Novel Bioactive Derivatives from 3-Ketotetrahydrothiophene 1,1-Dioxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 3-ketotetrahydrothiophene 1,1-dioxide. This versatile starting material serves as a key building block for a variety of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The protocols outlined below are based on established synthetic transformations, including the Knoevenagel condensation and constructions of pyrazole and thieno[3,2-d]pyrimidine ring systems.

Application Notes

The sulfone moiety in 3-ketotetrahydrothiophene 1,1-dioxide activates the adjacent methylene groups, making them susceptible to a range of nucleophilic attacks and condensation reactions. This reactivity is central to the synthesis of a diverse library of derivatives.

Key Synthetic Strategies:

-

Knoevenagel Condensation: The reaction of 3-ketotetrahydrothiophene 1,1-dioxide with various aromatic and heteroaromatic aldehydes in the presence of a basic catalyst yields α,β-unsaturated ketone derivatives. These compounds are valuable intermediates for further functionalization and are also investigated for their own biological activities.

-

Pyrazole Synthesis: Condensation of the starting ketone with hydrazine derivatives provides a straightforward route to pyrazole-fused thiophene dioxides. These scaffolds are of significant interest due to the prevalence of pyrazole rings in a wide array of pharmacologically active compounds.

-

Thienopyrimidine Synthesis: The construction of thieno[3,2-d]pyrimidine derivatives can be achieved through multi-step sequences often initiated by a Gewald-type reaction on a related thiophene precursor. These fused heterocyclic systems are recognized for their diverse biological activities, including antimicrobial and anticancer properties.

Therapeutic Potential:

Derivatives of 3-ketotetrahydrothiophene 1,1-dioxide have shown promise in several therapeutic areas:

-

Anticancer Activity: Certain thiophene derivatives have been found to exhibit cytotoxic effects against various cancer cell lines. One of the investigated mechanisms of action involves the inhibition of the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion.

-

Antimicrobial Activity: Thiophene-based compounds, including thienopyrimidines, have demonstrated significant antibacterial and antifungal properties. They can be effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Experimental Protocols

Synthesis of 2-Arylmethylene-3-ketotetrahydrothiophene 1,1-Dioxide Derivatives via Knoevenagel Condensation

This protocol describes the synthesis of α,β-unsaturated ketones from 3-ketotetrahydrothiophene 1,1-dioxide and aromatic aldehydes.

Materials:

-

3-Ketotetrahydrothiophene 1,1-dioxide

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Piperidine (catalyst)

-

Ethanol

-

Glacial acetic acid

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-ketotetrahydrothiophene 1,1-dioxide (10 mmol) and the substituted aromatic aldehyde (10 mmol) in 30 mL of ethanol.

-

Add a catalytic amount of piperidine (0.5 mL) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a few drops of glacial acetic acid.

-

Pour the reaction mixture into 100 mL of ice-cold water with stirring.

-

The solid product will precipitate out. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then recrystallize from ethanol to obtain the pure product.

-

Dry the purified product in a desiccator.

Expected Yield: 75-90%

Synthesis of Pyrazole-fused Tetrahydrothiophene 1,1-Dioxide Derivatives

This protocol outlines the synthesis of pyrazole derivatives from 3-ketotetrahydrothiophene 1,1-dioxide.

Materials:

-

3-Ketotetrahydrothiophene 1,1-dioxide

-

Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

To a solution of 3-ketotetrahydrothiophene 1,1-dioxide (10 mmol) in 40 mL of ethanol in a 100 mL round-bottom flask, add hydrazine hydrate (12 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield the pure pyrazole derivative.

Expected Yield: 60-80%

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

This protocol describes a general pathway for the synthesis of thieno[3,2-d]pyrimidine derivatives, which typically involves the initial formation of a 2-amino-3-cyanothiophene intermediate via the Gewald reaction, followed by cyclization. While not starting directly from 3-ketotetrahydrothiophene 1,1-dioxide, this outlines the synthesis of a key class of bioactive thiophene derivatives.

Step 1: Synthesis of 2-Amino-3-cyanothiophene Intermediate (Gewald Reaction)

Materials:

-

A suitable ketone (e.g., cyclohexanone)

-

Malononitrile

-

Elemental sulfur

-

Morpholine or diethylamine (catalyst)

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a stirrer and a reflux condenser, place cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in 30 mL of ethanol.

-

Add a catalytic amount of morpholine (1 mL) to the mixture.

-

Heat the mixture at 50-60°C with stirring for 2-3 hours.

-

Cool the reaction mixture and the resulting solid is collected by filtration.

-

Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Step 2: Cyclization to form Thieno[3,2-d]pyrimidine

Materials:

-

2-Amino-3-cyanothiophene intermediate from Step 1

-

Formamide or Triethyl orthoformate

-

Suitable solvent (e.g., DMF)

Procedure:

-

A mixture of the 2-amino-3-cyanothiophene intermediate (5 mmol) and an excess of formamide (20 mL) is heated at reflux for 5-7 hours.

-

After cooling, the reaction mixture is poured into ice-water.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the thieno[3,2-d]pyrimidin-4-amine.

Expected Yield: 50-70% over two steps.

Data Presentation

Table 1: Anticancer Activity of Selected Thiophene Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| TH-1 | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative | MDA-MB-231 | 5.2 | Fictional Data |

| TH-2 | 2-Arylmethylene-tetrahydrothiophene-3-one 1,1-dioxide | A549 | 12.8 | Fictional Data |

| TH-3 | Thienopyrimidine derivative | HeLa | 8.5 | Fictional Data |

| TH-4 | Pyrazole-fused tetrahydrothiophene 1,1-dioxide | MCF-7 | 15.1 | Fictional Data |

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound ID | Derivative Type | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |

| AM-1 | Thienopyrimidine derivative | Staphylococcus aureus | 18 | Candida albicans | 15 | Fictional Data |

| AM-2 | 2-Arylmethylene-tetrahydrothiophene-3-one 1,1-dioxide | Escherichia coli | 14 | Aspergillus niger | 12 | Fictional Data |

| AM-3 | Pyrazole-fused tetrahydrothiophene 1,1-dioxide | Pseudomonas aeruginosa | 12 | Candida albicans | 11 | Fictional Data |

Mandatory Visualization

Synthetic Workflow for Novel Derivatives

Dihydrothiophen-3(2H)-one 1,1-dioxide: A Latent Scaffold in Medicinal Chemistry

Introduction

Dihydrothiophen-3(2H)-one 1,1-dioxide, a sulfur-containing heterocyclic compound, presents a unique structural motif for medicinal chemistry exploration. Its sulfone group, a known pharmacophore, coupled with a reactive ketone functionality, offers versatile handles for chemical modification and the synthesis of diverse molecular architectures. While its direct application in the development of clinical drug candidates remains limited in publicly available research, its potential as a building block for novel therapeutic agents is an area of growing interest. This document aims to provide an overview of the potential applications, synthetic accessibility, and future directions for the use of this compound in drug discovery.

Application Notes

The core structure of this compound, also known as 3-ketosulfolane, can be envisaged as a scaffold for the generation of compound libraries targeting a range of biological targets. The electron-withdrawing nature of the sulfone group can influence the chemical reactivity of the adjacent methylene groups and the ketone, allowing for a variety of chemical transformations.

Potential Therapeutic Areas:

-

Oncology: The sulfone moiety is present in a number of anticancer agents. The this compound scaffold could be elaborated to generate inhibitors of kinases or other enzymes implicated in cancer signaling pathways.

-

Inflammation and Immunology: Derivatives of cyclic sulfones have shown promise as anti-inflammatory agents. The scaffold could be functionalized to target enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

-

Infectious Diseases: The thiophene ring is a constituent of various antimicrobial drugs. Modifications of the this compound core could lead to the discovery of novel antibacterial or antifungal compounds.

Experimental Protocols

General Protocol for Derivatization at the Carbonyl Group:

-

Reductive Amination: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., methanol, dichloroethane), add the desired primary or secondary amine (1-1.2 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding enamine or iminium ion intermediate. A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents), is then added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is purified by column chromatography.

-

Wittig Reaction: To a suspension of a phosphonium salt (1.2 equivalents) in an anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere, a strong base (e.g., n-butyllithium, sodium hydride) is added at low temperature (e.g., -78 °C or 0 °C) to generate the ylide. The reaction mixture is stirred for 30-60 minutes. A solution of this compound (1 equivalent) in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The product is isolated after an aqueous workup and purified by chromatography.

-

Aldol Condensation: In a reaction vessel, this compound (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, tetrahydrofuran). A base (e.g., sodium hydroxide, potassium tert-butoxide) is added, followed by the dropwise addition of an aldehyde or ketone (1-1.2 equivalents). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC. After completion, the reaction is neutralized, and the product is extracted and purified.

Data Presentation

As there is a lack of specific quantitative data for the biological activity of derivatives of this compound in the public domain, a structured data table cannot be provided at this time. Future research in this area would be necessary to generate such data.

Visualizations

To illustrate the potential synthetic utility of this compound, a conceptual workflow for the generation of a chemical library is presented below.

Caption: Synthetic strategies for library generation.

This compound represents an under-explored starting material in medicinal chemistry. Its chemical features suggest that it could serve as a valuable scaffold for the synthesis of novel, biologically active compounds. The development of robust synthetic methodologies and subsequent biological screening of the resulting compound libraries are crucial next steps to unlock the therapeutic potential of this intriguing heterocyclic building block. Further research is warranted to fully elucidate its applications and to populate the much-needed structure-activity relationship data for its derivatives.

Application Notes and Protocols for Reactions with Sulfolane-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and potential biological applications of sulfolane-3-one. This versatile ketone, embedded within a stable sulfolane ring system, serves as a valuable building block for the synthesis of a diverse array of heterocyclic compounds and other functionalized molecules. The protocols detailed below offer starting points for the exploration of its reactivity in areas such as condensation reactions, heterocycle synthesis, and the development of novel therapeutic agents.

Introduction to Sulfolane-3-one Chemistry

Sulfolane-3-one, also known as tetrahydrothiophene-1,1-dione-3-one, possesses a unique combination of functional groups: a ketone and a sulfone. The electron-withdrawing nature of the sulfonyl group activates the adjacent α-protons, making them amenable to deprotonation and subsequent reactions with electrophiles. The ketone carbonyl group readily participates in condensation reactions with active methylene compounds and can be a key component in the construction of various heterocyclic ring systems.

The sulfolane moiety itself is of interest in medicinal chemistry, as the sulfone group can act as a hydrogen bond acceptor and its incorporation can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. Derivatives of sulfones have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2]

Key Synthetic Applications

This document outlines protocols for three key classes of reactions involving sulfolane-3-one:

-

Knoevenagel Condensation: The reaction of sulfolane-3-one with aromatic aldehydes to form 2-arylidene-sulfolan-3-one derivatives. These α,β-unsaturated ketones are versatile intermediates for further functionalization.

-

Gewald Reaction: A multi-component reaction utilizing sulfolane-3-one, an activated nitrile, and elemental sulfur to construct substituted 2-aminothiophenes. This reaction is a powerful tool for the rapid generation of highly functionalized heterocyclic scaffolds.

-

Synthesis of Fused Pyrazoles: The reaction of sulfolane-3-one with hydrazine derivatives to yield sulfolane-fused pyrazole systems. These bicyclic heterocycles are of interest for their potential pharmacological activities.[3]

Experimental Protocols

Protocol 1: Knoevenagel Condensation for the Synthesis of 2-Arylidene-sulfolan-3-ones

This protocol describes the base-catalyzed condensation of sulfolane-3-one with an aromatic aldehyde.

Workflow Diagram:

References

- 1. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of some novel sulfonamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-journals.in [e-journals.in]

Dihydrothiophen-3(2H)-one 1,1-dioxide: A Versatile Building Block in Total Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrothiophen-3(2H)-one 1,1-dioxide, also known as 3-ketosulfolane or 1,1-dioxothiolan-3-one, is a highly functionalized, five-membered heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, including a reactive ketone functionality, an activated sulfone group, and a cyclic framework, provide a powerful platform for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the total synthesis of natural products and other biologically active molecules.

The sulfone moiety in this compound activates the adjacent methylene groups, facilitating a range of carbon-carbon bond-forming reactions. Furthermore, the sulfone can be eliminated under specific conditions, most notably through the Ramberg-Bäcklund reaction, to generate a carbon-carbon double bond. This ability to act as a latent alkene synthon, combined with the reactivity of the ketone, makes it a strategic component in the synthesis of diverse carbocyclic and heterocyclic systems.

Application in Natural Product Synthesis: Formal Synthesis of (+)-Trehazolamine

A prominent example showcasing the utility of a derivative of this compound is the formal synthesis of the natural aminocyclopentitol, (+)-trehazolamine. This synthesis, developed by Taylor and coworkers, ingeniously utilizes a thiosugar-derived sulfone, which can be considered a chiral, functionalized analogue of this compound, to construct the core cyclopentene framework of the target molecule through a key Ramberg-Bäcklund rearrangement.[1][2]

The overall synthetic strategy involves the preparation of a suitably protected and halogenated thiosugar sulfone, which then undergoes a base-mediated Ramberg-Bäcklund reaction to furnish a highly functionalized, enantiopure cyclopentenoid. This intermediate contains the necessary stereochemistry and functional handles for elaboration to (+)-trehazolamine.

Logical Workflow for the Formal Synthesis of (+)-Trehazolamine

Caption: Synthetic strategy for the formal synthesis of (+)-Trehazolamine.

Quantitative Data

| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| Ramberg-Bäcklund Rearrangement | Thiosugar-derived α,α'-dichlorosulfone | KOtBu, CCl4, t-BuOH, THF, reflux | Enantiopure Cyclopentenoid | 69 | [1][2] |

| Hydrolysis of Enol Ether | Enantiopure Cyclopentenoid | Acidic conditions | (4R,5R)-Dibenzyloxy-2-cyclopentenone | 85-91 | [1] |

Experimental Protocol: Ramberg-Bäcklund Rearrangement

This protocol is adapted from the work of Taylor and coworkers for the synthesis of enantiopure cyclopentenoids.[1][2]

Materials:

-

Thiosugar-derived α,α'-dichlorosulfone

-

Potassium tert-butoxide (KOtBu)

-

Carbon tetrachloride (CCl4)

-

tert-Butanol (t-BuOH)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of the thiosugar-derived α,α'-dichlorosulfone in anhydrous tetrahydrofuran (THF) is added tert-butanol (t-BuOH).

-

The solution is heated to reflux, and a solution of potassium tert-butoxide (KOtBu) in THF is added dropwise over a period of time.

-

The reaction mixture is maintained at reflux for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is then cooled to room temperature and quenched by the addition of water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the enantiopure cyclopentenoid product.

Application in the Synthesis of Triquinane Skeletons

While a direct total synthesis of a triquinane natural product commencing from the parent this compound is not prominently featured in the literature, the strategic use of related sulfone chemistry has been a cornerstone in the construction of these complex, fused five-membered ring systems. The work of Leo Paquette in the area of triquinane synthesis is particularly noteworthy, often employing sulfone-mediated strategies to control stereochemistry and facilitate key bond formations.

The general approach involves the use of sulfonyl-activated intermediates to direct annulation reactions, ultimately leading to the assembly of the characteristic tricyclic framework of triquinanes. This compound can be considered a valuable starting point for the synthesis of such sulfonyl-activated precursors.

Conceptual Experimental Workflow for Triquinane Synthesis

Caption: Conceptual workflow for the synthesis of a triquinane skeleton.

This compound and its derivatives are powerful synthetic intermediates that offer a range of strategic advantages in the total synthesis of complex molecules. The ability to undergo a variety of transformations, including the Ramberg-Bäcklund reaction to form carbon-carbon double bonds and various ketone-based functionalizations, makes this building block a valuable tool for synthetic chemists. The examples provided herein illustrate the potential of this scaffold in the construction of intricate carbocyclic frameworks found in natural products. Further exploration of the reactivity of this compound is expected to lead to the development of novel and efficient synthetic routes to a wide array of biologically important molecules.

References

Application Notes and Protocols: Catalytic Applications of Dihydrothiophen-3(2H)-one 1,1-dioxide Derivatives

For Researchers, Scientists, and Drug Development Professionals